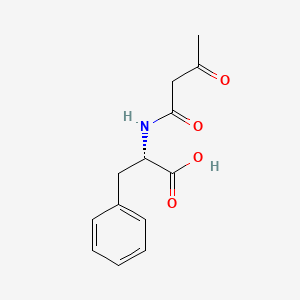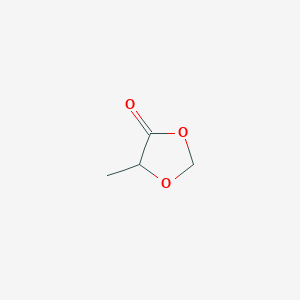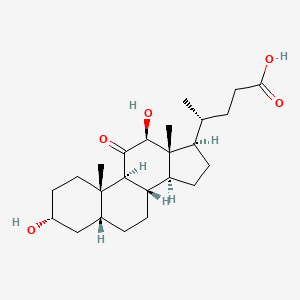
3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid is a cholanoid compound, which is a type of bile acid. It is characterized by the presence of hydroxyl groups at the 3alpha and 12beta positions, an oxo group at the 11 position, and a carboxylic acid group at the 24 position. This compound is significant in the study of bile acids and their role in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid typically involves multiple steps, starting from simpler steroidal precursors. The process includes selective hydroxylation and oxidation reactions to introduce the hydroxyl and oxo groups at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide and hydroxylating agents such as osmium tetroxide .
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources, such as bile, followed by chemical modification to achieve the desired structure. The process often includes steps like crystallization, filtration, and chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of bile acids and their derivatives.
Biology: Investigated for its role in the metabolism and regulation of bile acids in the body.
Medicine: Explored for potential therapeutic applications in treating liver diseases and disorders related to bile acid metabolism.
Mecanismo De Acción
The mechanism of action of 3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for nuclear receptors such as the farnesoid X receptor, which regulates the expression of genes involved in bile acid synthesis and transport. This compound also influences the activity of enzymes like cholesterol 7alpha-hydroxylase, which is crucial for bile acid biosynthesis .
Comparación Con Compuestos Similares
Similar Compounds
3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid: Differing in the stereochemistry of the hydroxyl groups.
7alpha,12alpha-Dihydroxy-3-oxo-5beta-cholan-24-oic Acid: Differing in the position of the oxo group.
Uniqueness
3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid is unique due to its specific hydroxylation pattern and the presence of an oxo group at the 11 position. This structural uniqueness imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
15173-30-5 |
|---|---|
Fórmula molecular |
C24H38O5 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O5/c1-13(4-9-19(26)27)17-7-8-18-16-6-5-14-12-15(25)10-11-23(14,2)20(16)21(28)22(29)24(17,18)3/h13-18,20,22,25,29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17-,18+,20-,22-,23+,24-/m1/s1 |
Clave InChI |
DBKCKIVBUXCUCX-BOUFHLEDSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(C(=O)C3C2CCC4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


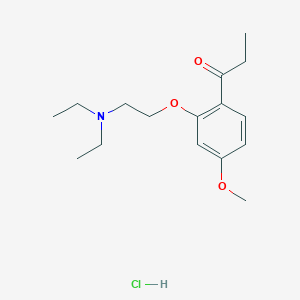
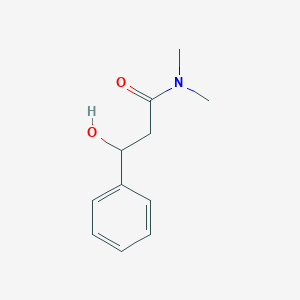
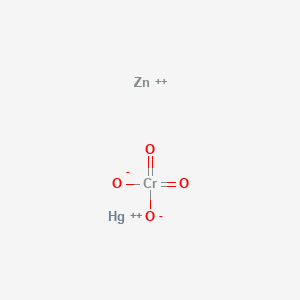
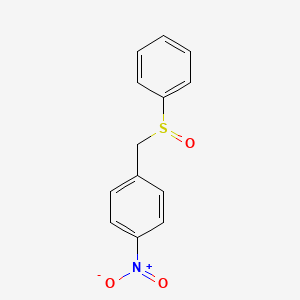
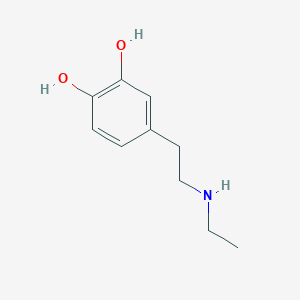

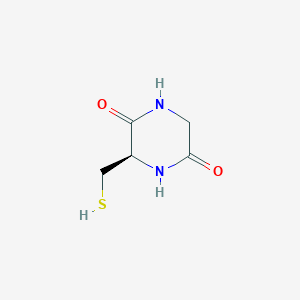
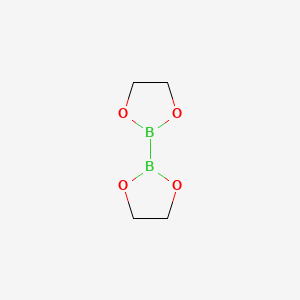
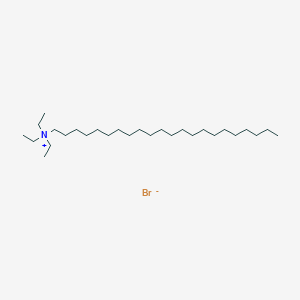

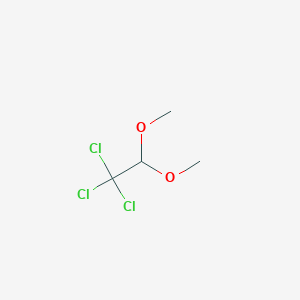
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)
